2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid

Auxin metabolism Endogenous conjugate quantification Arabidopsis thaliana

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid (CAS 192430-60-7), synonymously known as N-(indol-3-ylacetyl)-L-glutamic acid, indole-3-acetyl-glutamate, or IAA-Glu, is an amide-linked conjugate of the plant hormone indole-3-acetic acid (IAA) with L-glutamic acid. It is an endogenous, low-abundance secondary metabolite detected across diverse plant species, including Arabidopsis thaliana, Glycine max (soybean), Fragaria vesca (strawberry), and various pulses.

Molecular Formula C15H16N2O5
Molecular Weight 304.3 g/mol
CAS No. 192430-60-7
Cat. No. B3112772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid
CAS192430-60-7
Molecular FormulaC15H16N2O5
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)
InChIKeyYRKLGWOHYXIKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid (IAA-Glu) Procurement Guide: Sourcing the Authentic Auxin Glutamate Conjugate for Plant Hormone Research


2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid (CAS 192430-60-7), synonymously known as N-(indol-3-ylacetyl)-L-glutamic acid, indole-3-acetyl-glutamate, or IAA-Glu, is an amide-linked conjugate of the plant hormone indole-3-acetic acid (IAA) with L-glutamic acid [1]. It is an endogenous, low-abundance secondary metabolite detected across diverse plant species, including Arabidopsis thaliana, Glycine max (soybean), Fragaria vesca (strawberry), and various pulses [2]. Functionally, IAA-Glu serves as a reversible storage form of IAA, participating in the GH3-ILR1-DAO auxin homeostatic pathway, where its production is entirely dependent on group II GH3 amido synthetases and its catabolism proceeds via DAO1 dioxygenase-mediated oxidation [3]. This compound is supplied as a research-grade small molecule (typical purity ≥97%) intended exclusively for use as an authentic analytical standard, enzyme substrate, or metabolic tracer in plant biology investigations .

Why Generic Substitution of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid (IAA-Glu) with IAA-Asp or Other Conjugates Compromises Experimental Integrity


Despite sharing a common indole-3-acetyl pharmacophore, IAA-amino acid conjugates display pronounced divergence in steady-state abundance, metabolic flux partitioning, three-dimensional conformation, and tissue-specific distribution that precludes functional interchangeability [1]. IAA-aspartate (IAA-Asp) is the dominant amide conjugate in most plant tissues, with endogenous levels up to 5-fold higher than IAA-Glu in Arabidopsis seedlings, yet IAA-Glu uniquely adopts a stable hair-pin folded conformation with amphiphilic surface properties that IAA-Asp does not exhibit [2]. In enzyme perturbation models such as the dao1-1 mutant, the two conjugates display markedly asymmetric accumulation ratios (438-fold for IAA-Asp versus 240-fold for IAA-Glu), demonstrating that they are metabolically channeled through the auxin inactivation machinery at quantitatively distinct rates [3]. Procurement of the correct glutamate conjugate is therefore essential for studies requiring accurate quantification of auxin metabolite panels, GH3/DAO1 enzyme kinetics, or tissue-specific auxin conjugate profiling, where substitution with the aspartate or alanine conjugate would introduce systematic quantification errors and confound mechanistic interpretation.

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid (IAA-Glu) Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


IAA-Glu vs. IAA-Asp Steady-State Abundance in Arabidopsis Seedlings: A 5-Fold Quantitative Difference Defines Analytical Requirement

In 9-day-old wild-type Arabidopsis seedlings, IAA-Glu is present at significantly lower steady-state levels than its primary structural analog IAA-Asp. Quantification by GC-MS revealed mean endogenous concentrations of 3.5 ± 1.6 ng g⁻¹ fresh weight (FW) for IAA-Glu compared to 17.4 ± 4.6 ng g⁻¹ FW for IAA-Asp, representing an approximately 5-fold difference [1]. Both conjugates together represent only ~3% of the total IAA conjugate pool, underscoring their specialized roles. This low abundance necessitates authentic IAA-Glu reference standard for accurate calibration in targeted metabolomics workflows, as cross-contamination or misidentification with the more abundant IAA-Asp would yield substantial quantification errors in auxin profiling studies.

Auxin metabolism Endogenous conjugate quantification Arabidopsis thaliana

Divergent Metabolic Partitioning in the dao1-1 Mutant: IAA-Asp Increases 438-Fold vs. IAA-Glu 240-Fold, Revealing Distinct Enzymatic Channeling

Metabolic profiling of root tissues from the Arabidopsis dao1-1 loss-of-function mutant, which lacks the DAO1 dioxygenase responsible for irreversible oxidation of IAA-amino acid conjugates, revealed a striking quantitative divergence between IAA-Asp and IAA-Glu accumulation. Relative to wild-type controls, IAA-Asp levels increased 438-fold, whereas IAA-Glu levels increased only 240-fold [1]. This near 2-fold difference in fold accumulation (438 vs. 240) under identical genetic and tissue conditions demonstrates that these two conjugates are metabolically partitioned through the GH3-DAO1 pathway at quantitatively distinct rates, despite being synthesized by the same family of GH3 enzymes. This differential flux cannot be predicted from chemical structure alone and has direct implications for experimental design in auxin homeostasis research.

GH3-ILR1-DAO pathway Auxin inactivation Metabolic flux analysis

Unique Hair-Pin Folded Conformation of IAA-Glu Distinguished from IAA-Asp by X-ray Crystallography and NMR

Structural elucidation by X-ray crystallography, ¹H-NMR NOE measurements, and molecular dynamics simulations established that N-(indol-3-ylacetyl)-L-glutamic acid (IAA-Glu) adopts a highly stable hair-pin (folded) conformation in both the solid state and in solution, wherein the glutamate side chain folds over the hydrophobic indole ring, generating a distinctive amphiphilic molecular surface [1]. In contrast, N-(indol-3-ylacetyl)-L-aspartic acid (IAA-Asp), possessing one fewer methylene unit in its side chain, adopts a different conformational ensemble. Molecular dynamics simulations confirm that extended conformations of IAA-Glu are so short-lived that they are unlikely to exert any major influence on biological properties. This conformational uniqueness translates into differential molecular recognition by transport proteins, hydrolytic enzymes (ILR1/ILL amidohydrolases), and the DAO1 dioxygenase active site, providing a structural basis for the distinct metabolic behavior of IAA-Glu vs. IAA-Asp.

Molecular conformation X-ray crystallography Auxin conjugate structure

IAA-Glu Quantified at 7.4 µmol kg⁻¹ in Soybean Seeds: Species-Specific Conjugate Profile Requires Authentic Standard for Legume Auxin Research

Quantitative GC-MS analysis of mature soybean (Glycine max L. cv Hark) seeds demonstrated that indole-3-acetylglutamate (IAA-Glu) is present at 7.4 µmol per kilogram fresh weight [1]. Together with IAA-Asp, these two conjugates account for essentially all of the bound IAA present in soybean seeds. This absolute quantification in an economically important crop species establishes IAA-Glu as an indispensable reference compound for auxin conjugate profiling in legumes, where the relative ratio of IAA-Asp to IAA-Glu serves as a metabolic signature of auxin status during seed development and germination. Procurement of authentic IAA-Glu standard is essential for quantitative trait locus (QTL) mapping of auxin metabolism in soybean and related pulse crops.

Soybean auxin metabolism Legume conjugate profiling Quantitative GC-MS

Optimal Application Scenarios for 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid (IAA-Glu) in Plant Science Research and Analytical Chemistry


Authentic Reference Standard for LC-MS/MS Auxin Metabolite Profiling Panels

IAA-Glu (CAS 192430-60-7) is an indispensable component of quantitative LC-MS/MS-based auxin metabolite panels that simultaneously measure free IAA, oxIAA, IAA-Asp, IAA-Glu, oxIAA-Asp, oxIAA-Glu, and IAA-Glc. Given that endogenous IAA-Glu levels are approximately 5-fold lower than IAA-Asp in Arabidopsis (3.5 vs. 17.4 ng g⁻¹ FW) [1], calibration with an authentic IAA-Glu standard at appropriate concentration ranges is critical for achieving reliable lower limits of quantification (LLOQ) for this low-abundance conjugate. Substituting IAA-Glu with IAA-Asp for calibration would systematically overestimate IAA-Glu content due to differing ionization efficiencies and retention times.

Substrate for In Vitro GH3 Amido Synthetase and DAO1 Dioxygenase Enzyme Assays

IAA-Glu serves as both a reaction product (of GH3-catalyzed IAA conjugation to glutamate) and a substrate (for DAO1-catalyzed oxidation to oxIAA-Glu) in the GH3-ILR1-DAO auxin inactivation pathway [2]. The quantitative divergence between IAA-Asp and IAA-Glu accumulation in the dao1-1 mutant (438-fold vs. 240-fold) [3] demonstrates that these two conjugates are processed at distinct rates. Authentic IAA-Glu is therefore essential for determining accurate kinetic parameters (Km, kcat, Vmax) for GH3 isoforms and DAO1, and for screening chemical inhibitors of auxin conjugation.

Metabolic Tracer in Legume and Strawberry Seed Germination Studies

In soybean (Glycine max), IAA-Glu constitutes a quantitatively significant fraction (7.4 µmol kg⁻¹) of the seed-bound IAA pool alongside IAA-Asp [4]. In diploid strawberry (Fragaria vesca) achenes, IAA-Asp and IAA-Glu are the only demonstrable IAA-amino acid conjugates and are hydrolyzed during seedling growth to supply free IAA [5]. Researchers studying auxin mobilization during germination in these species require authentic IAA-Glu as a quantitative standard and, where available, as a stable isotope-labeled internal standard (e.g., IAA-Glu-d₄) for isotope dilution mass spectrometry assays.

Structural Biology Investigations of Auxin Conjugate Recognition

The unique hair-pin folded conformation of IAA-Glu, established by X-ray crystallography and confirmed by ¹H-NMR in solution [6], makes this compound a valuable molecular probe for studying auxin conjugate recognition by transport proteins, amidohydrolases (ILR1/ILL family), and potential auxin receptors. The amphiphilic surface generated by side-chain-over-indole-ring folding is not replicated by the shorter-chain IAA-Asp conjugate, making IAA-Glu essential for structure-activity relationship (SAR) studies aimed at understanding the molecular basis of conjugate-specific biological recognition.

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